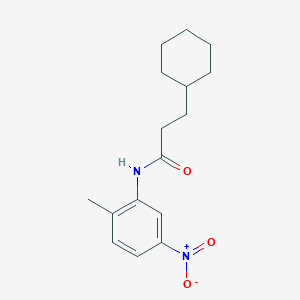
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the University of Queensland in Australia. CX-5461 has shown promising results in preclinical studies as a potential treatment for cancer, particularly in hematological malignancies.
Wirkmechanismus
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide works by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for protein synthesis. Cancer cells that have high levels of rDNA transcription are particularly sensitive to 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide because they rely heavily on ribosome production for their rapid growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide are primarily related to its inhibition of RNA polymerase I transcription. This leads to a reduction in ribosome production, which can cause cancer cells to undergo cell cycle arrest and apoptosis. 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to activate the p53 tumor suppressor pathway, which can further enhance its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide for lab experiments is its selectivity for cancer cells that have high levels of rDNA transcription. This allows researchers to specifically target cancer cells while sparing normal cells. However, 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide can be toxic at high doses, which can limit its use in some experiments. Additionally, the complex synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide. One area of interest is the development of combination therapies that incorporate 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict which cancers will be most responsive to 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide. Finally, there is ongoing research into the optimization of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide synthesis to improve its availability for research and potential clinical use.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide involves several steps, including the reaction of 2-methyl-5-nitrobenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with propanoyl chloride to form the final product. The synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, which is a hallmark of many cancers. 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to be effective in preclinical studies of hematological malignancies, such as multiple myeloma and acute lymphoblastic leukemia. It has also shown promise in solid tumors, such as breast and ovarian cancer.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-7-9-14(18(20)21)11-15(12)17-16(19)10-8-13-5-3-2-4-6-13/h7,9,11,13H,2-6,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTRSPLGYANCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7022074 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5716516.png)
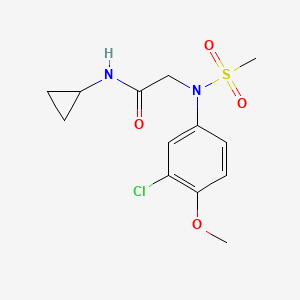
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)

![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716542.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5716550.png)
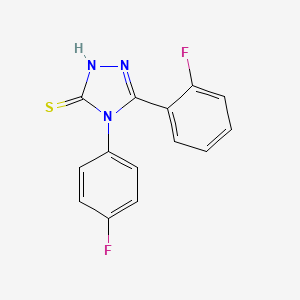
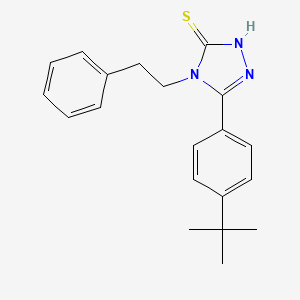
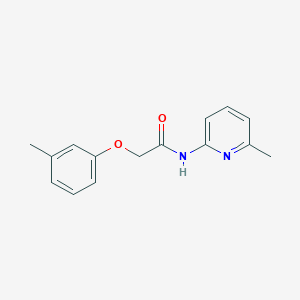
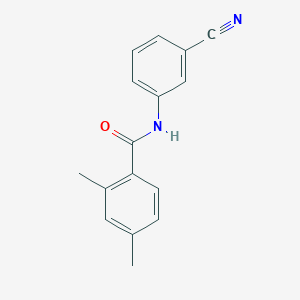
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)
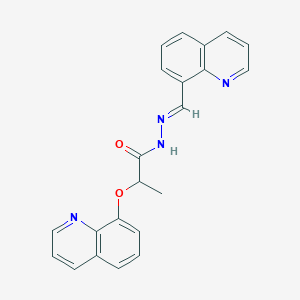
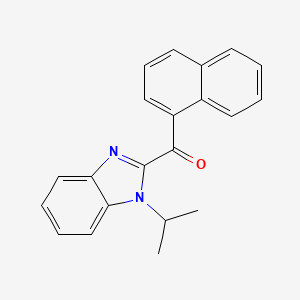
![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)